

Application Note: High-Purity Purification of DMT-On Oligonucleotides by Reverse-Phase HPLC

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Compound of Interest

Compound Name: 5'-O-DMT-dT

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Abstract

This application note provides a detailed protocol for the purification of 5'-dimethoxytrityl (DMT)-on synthetic oligonucleotides using reverse-phase high-performance liquid chromatography (RP-HPLC). The "DMT-on" strategy leverages the hydrophobicity of the DMT group, which is retained on the full-length oligonucleotide product after solid-phase synthesis. This characteristic allows for a highly effective separation from shorter, uncapped failure sequences ("shortmers") that lack the DMT group and are therefore less hydrophobic.^{[1][2][3]} This method is particularly well-suited for achieving high levels of purity required for demanding applications in research, diagnostics, and therapeutics.^{[1][4]} Detailed experimental procedures, data presentation, and visual workflows are provided to guide researchers and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides via the phosphoramidite method is a stepwise process that, despite high coupling efficiencies, can result in a crude mixture containing the desired full-length product alongside various impurities.^[5] These impurities primarily consist of truncated sequences (failure sequences or "shortmers") and by-products from the chemical reactions.^{[6][7]} For many applications, the presence of these impurities can significantly impact experimental outcomes, making robust purification essential.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for oligonucleotide purification.^{[2][8]} The "DMT-on" purification strategy is a widely used and effective method that simplifies the separation of the full-length product from failure sequences.^[1] The lipophilic 5'-DMT group provides a strong hydrophobic handle, leading to significantly greater retention on the reverse-phase column compared to the more polar, uncapped failure sequences.^{[3][8]} This differential retention allows for a clean separation. Following the purification of the DMT-on oligonucleotide, the DMT group is cleaved, typically under acidic conditions, to yield the final, deprotected product.^{[2][9]}

This application note details a comprehensive protocol for the purification of DMT-on oligonucleotides using RP-HPLC, including sample preparation, chromatographic conditions, post-purification processing, and expected outcomes.

Experimental Protocols

Materials and Equipment

- HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
- Reverse-Phase Column: A suitable preparative reverse-phase column (e.g., polymer-based resins like AmberChrom™ XT20 or similar).
- Solvents:
 - Acetonitrile (ACN), HPLC grade
 - Triethylammonium Acetate (TEAA) buffer, 2.0 M, pH 7.0
 - Deionized, sterile-filtered water
- Reagents for Detritylation:
 - Trifluoroacetic acid (TFA) or Acetic Acid
- Crude DMT-on Oligonucleotide: Lyophilized or in solution.

Protocol: Purification of a 20-mer DMT-on Oligonucleotide

This protocol is optimized for the purification of a standard 20-mer DNA oligonucleotide. Adjustments to the gradient may be necessary for oligonucleotides of different lengths or with modifications.

1. Preparation of Mobile Phases:

- Mobile Phase A: 0.1 M TEAA in deionized water. To prepare 1 L, add 50 mL of 2.0 M TEAA to 950 mL of deionized water.
- Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile. To prepare 1 L, add 50 mL of 2.0 M TEAA and 500 mL of acetonitrile to 450 mL of deionized water.

2. Sample Preparation:

- Dissolve the crude lyophilized DMT-on oligonucleotide in Mobile Phase A to a final concentration of approximately 10-20 mg/mL.
- Filter the sample through a 0.45 μ m syringe filter to remove any particulate matter.

3. HPLC Purification:

- Column Equilibration: Equilibrate the reverse-phase column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.
- Injection: Inject the prepared oligonucleotide sample onto the column.
- Elution Gradient: Elute the oligonucleotide using the gradient conditions outlined in Table 1. Monitor the elution profile at 260 nm.

Table 1: Preparative HPLC Gradient Conditions

Time (minutes)	% Mobile Phase A	% Mobile Phase B	Flow Rate (mL/min)
0.0	95	5	5.0
5.0	95	5	5.0
35.0	50	50	5.0
40.0	0	100	5.0
45.0	0	100	5.0
50.0	95	5	5.0

- Fraction Collection: Begin collecting fractions as the main peak, corresponding to the DMT-on oligonucleotide, begins to elute. The DMT-on product is expected to elute at a higher concentration of Mobile Phase B (acetonitrile) due to its hydrophobicity.

4. Post-Purification Processing (Detritylation):

- DMT Cleavage: Pool the fractions containing the purified DMT-on oligonucleotide. To remove the DMT group, add an equal volume of 80% acetic acid and let the reaction proceed at room temperature for 30-60 minutes. Alternatively, a 2% aqueous solution of trifluoroacetic acid can be used for a more rapid cleavage (5-10 minutes).
- Desalting: After detritylation, the oligonucleotide needs to be desalted to remove the cleavage reagent and salts from the mobile phase. This can be achieved using a desalting column (e.g., gel filtration) or by ethanol precipitation.

Data Presentation

The success of the purification can be evaluated by analyzing the purity and yield of the final product. Analytical RP-HPLC is typically used to assess the purity of the collected fractions and the final pooled product.

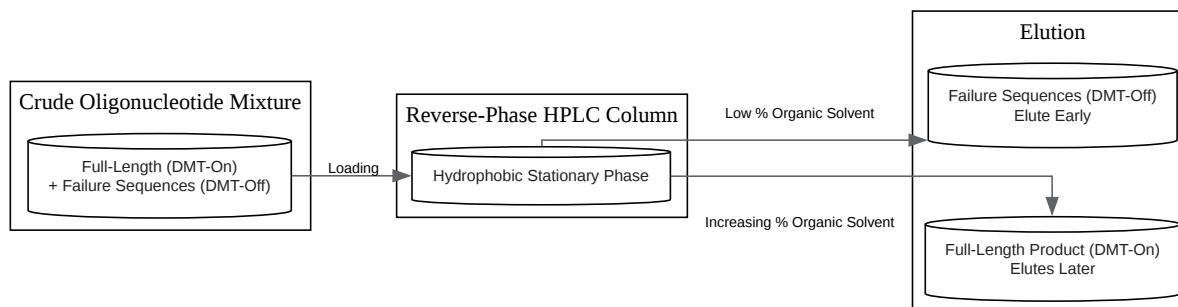
Table 2: Representative Purification Data for a 20-mer Oligonucleotide

Sample	Purity (by Analytical HPLC)	Yield (%)
Crude DMT-on Oligonucleotide	65%	100%
Pooled HPLC Fractions (DMT-on)	>95%	85%
Final Product (DMT-off, desalted)	>98%	75%

Visualization of Workflows

DMT-On Purification Strategy

The following diagram illustrates the fundamental principle of DMT-on oligonucleotide purification.

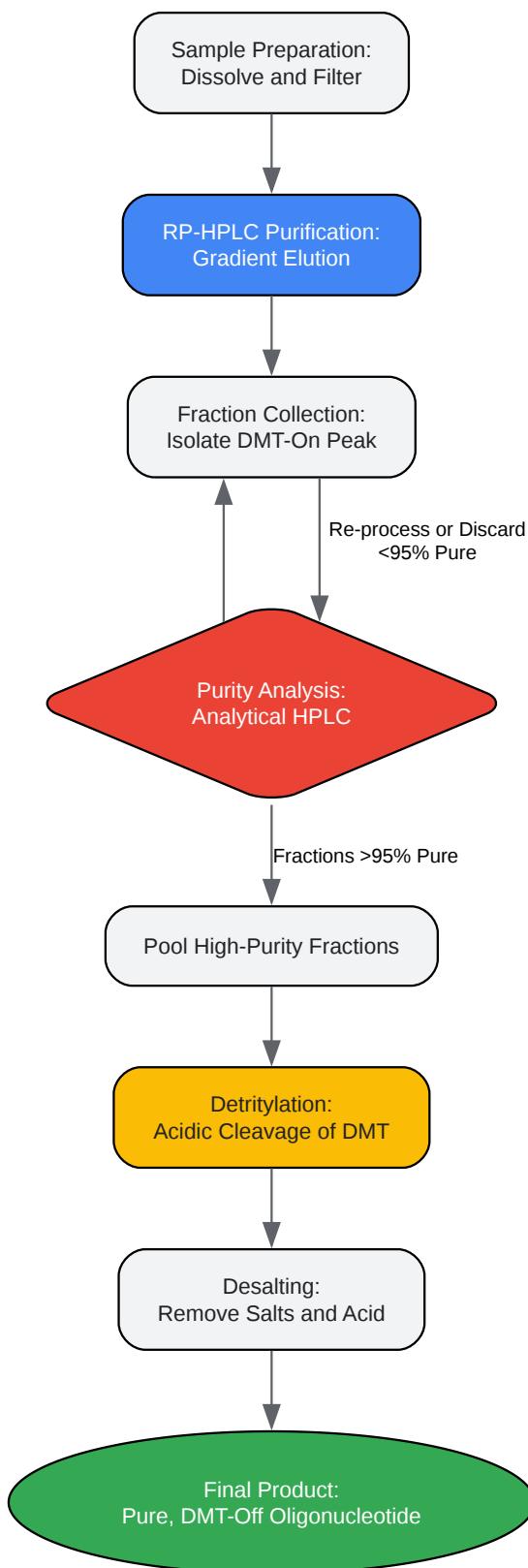


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Caption: Principle of DMT-on purification by RP-HPLC.

Experimental Workflow

The diagram below outlines the step-by-step experimental workflow for the purification of DMT-on oligonucleotides.

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Caption: Experimental workflow for DMT-on oligonucleotide purification.

Troubleshooting

Table 3: Common Issues and Solutions in DMT-on Oligonucleotide Purification

Issue	Possible Cause(s)	Recommended Solution(s)
Peak Splitting or Broadening	- Column overload- Inappropriate sample solvent- Column degradation	- Reduce sample load- Dissolve sample in the initial mobile phase- Use a new or validated column
Poor Resolution	- Gradient is too steep- Inappropriate mobile phase	- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min increase in organic solvent)- Optimize ion-pairing agent concentration or type
Low Yield	- Incomplete elution of the DMT-on product- Loss during post-purification steps	- Extend the high organic solvent wash at the end of the gradient- Optimize desalting/precipitation conditions
Premature Detritylation	- Acidic conditions during sample preparation or storage	- Ensure sample is maintained at a neutral or slightly basic pH before injection

Conclusion

The DMT-on reverse-phase HPLC purification method is a robust and highly effective strategy for obtaining high-purity synthetic oligonucleotides.[\[1\]](#)[\[2\]](#) By capitalizing on the hydrophobic nature of the DMT protecting group, this technique provides excellent separation of the full-length product from failure sequences. The protocol and workflows detailed in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this purification strategy effectively, leading to high-quality oligonucleotides suitable for a wide range of downstream applications.

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